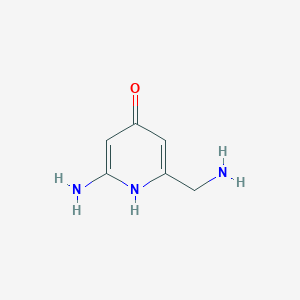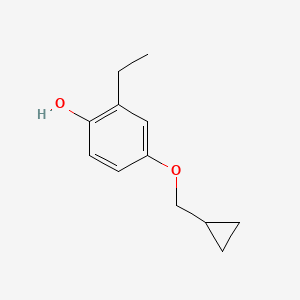
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene is an organic compound with the molecular formula C16H24O2 and a molecular weight of 248.36 g/mol It is characterized by the presence of tert-butyl, cyclopropoxy, and isopropoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene involves several steps, typically starting with the preparation of the benzene ring and subsequent introduction of the tert-butyl, cyclopropoxy, and isopropoxy groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Friedel-Crafts Alkylation: Introduction of the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Analyse Des Réactions Chimiques
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ether groups, where nucleophiles such as halides or amines replace the alkoxy groups. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1-Tert-butyl-4-cyclopropoxy-2-isopropoxybenzene can be compared with other similar compounds, such as:
1-Tert-butyl-2-cyclopropoxy-4-isopropoxybenzene: Similar in structure but with different positions of the substituents on the benzene ring.
4-Tert-butyl-2-cyclopropoxy-1-isopropoxybenzene: Another isomer with a different arrangement of the substituents. These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their structures.
Propriétés
Formule moléculaire |
C16H24O2 |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
1-tert-butyl-4-cyclopropyloxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C16H24O2/c1-11(2)17-15-10-13(18-12-6-7-12)8-9-14(15)16(3,4)5/h8-12H,6-7H2,1-5H3 |
Clé InChI |
FAOHPGUIZXVHPO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)OC2CC2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-[dideuterio(fluoro)methyl]sulfanylcarbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B14850557.png)

![1-[5-(Chloromethyl)-3-hydroxypyridin-2-YL]ethanone](/img/structure/B14850567.png)



